5-(Bromomethyl)-4-methyloxazole

描述

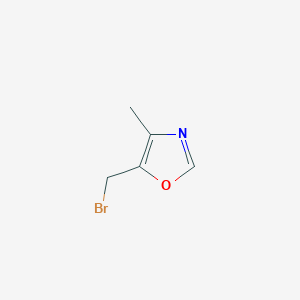

Structure

2D Structure

3D Structure

属性

分子式 |

C5H6BrNO |

|---|---|

分子量 |

176.01 g/mol |

IUPAC 名称 |

5-(bromomethyl)-4-methyl-1,3-oxazole |

InChI |

InChI=1S/C5H6BrNO/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 |

InChI 键 |

OSGVFZLYTIYXDY-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(OC=N1)CBr |

产品来源 |

United States |

Chemical Reactivity and Transformation Pathways of 5 Bromomethyl 4 Methyloxazole

Nucleophilic Substitution Reactions Involving the C5-Bromomethyl Group

The primary mode of reactivity for 5-(bromomethyl)-4-methyloxazole is nucleophilic substitution, where the bromide ion is displaced by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.

Reactions with Nitrogen Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, readily yields the corresponding aminomethyl-substituted oxazoles. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the hydrogen bromide byproduct. For instance, the reaction with various amines can lead to the formation of a diverse library of 5-(aminomethyl)-4-methyloxazole derivatives. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of similar halo-substituted heterocyclic compounds with amines is well-established. clockss.orgdntb.gov.ua These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity.

Reactions with Sulfur and Oxygen Nucleophiles

Analogous to nitrogen nucleophiles, sulfur and oxygen nucleophiles also readily displace the bromide in this compound. Thiolates, for example, can be employed to introduce a thiomethyl linkage, while alkoxides or phenoxides can form the corresponding ether derivatives. The reactivity of sulfur nucleophiles towards S-nitrosothiols has been studied, indicating their general propensity to engage in substitution reactions. rsc.org Furthermore, the reaction of similar bromo-methyl compounds with thiolates has been shown to proceed efficiently. nih.govmdpi.com These transformations are crucial for accessing a broader range of functionalized oxazole (B20620) derivatives.

| Nucleophile Type | Example Nucleophile | Product Type |

| Nitrogen | Primary/Secondary Amine | 5-(Aminomethyl)-4-methyloxazole |

| Sulfur | Thiolate | 5-(Thiomethyl)-4-methyloxazole |

| Oxygen | Alkoxide/Phenoxide | 5-(Alkoxymethyl/Phenoxymethyl)-4-methyloxazole |

Formation of Quaternary Ammonium (B1175870) Salts and Other Charged Species

The reaction of this compound with tertiary amines or other nitrogen-containing heterocycles leads to the formation of quaternary ammonium salts. nih.govmdpi.comtaylorandfrancis.com These salts are permanently charged ionic compounds with a variety of applications. The synthesis of such salts can often be achieved under mild conditions, and they are precursors to various other functional materials. researchgate.netnih.gov The formation of these charged species significantly alters the solubility and electronic properties of the parent molecule.

Carbon-Carbon Bond Forming Reactions at the Bromomethyl Site

Beyond nucleophilic substitution with heteroatoms, the bromomethyl group of this compound is a key handle for constructing new carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

While direct cross-coupling reactions involving the C5-bromomethyl group are not explicitly detailed for this specific compound in the provided search results, related palladium-catalyzed cross-coupling reactions are a major area of organic synthesis. nih.govyoutube.com For instance, the Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide. nih.govresearchgate.net The Heck reaction couples an unsaturated halide with an alkene, and the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. These powerful reactions allow for the introduction of aryl, vinyl, and alkynyl groups, significantly increasing molecular complexity. The amenability of similar bromo-substituted heterocycles to these reactions suggests that this compound could be a viable substrate under appropriate catalytic conditions. rsc.org

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent | C-C (Aryl/Vinyl) |

| Heck | Alkene | C-C (Alkenyl) |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) |

Alkylation Reactions Utilizing the Bromomethyl Functionality

The bromomethyl group can act as an electrophile in alkylation reactions. researchgate.net For example, it can be used to alkylate carbanions or other nucleophilic carbon species. This allows for the extension of the carbon chain at the C5-methyl position. The alkylation of imidazole (B134444) derivatives with bromoacetates demonstrates a similar reactivity pattern where the bromo-substituted reagent is used to introduce a new carbon-based substituent. researchgate.net

Organometallic Reactions (e.g., Formation of Zincates and Grignard Reagents)

The bromomethyl group at the C5 position of this compound serves as a key handle for the formation of highly reactive organometallic species. These intermediates are powerful nucleophiles, enabling the formation of new carbon-carbon bonds.

Formation of Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the standard method for preparing the corresponding Grignard reagent, (4-methyloxazol-5-yl)methylmagnesium bromide. byjus.commasterorganicchemistry.com This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. masterorganicchemistry.com The process must be conducted under strict anhydrous conditions, as Grignard reagents are strong bases and will react readily with protic solvents like water. byjus.com The resulting organomagnesium compound features a highly nucleophilic carbon atom, which can be used in a wide array of subsequent reactions with electrophiles.

Formation of Organozinc Reagents and Zincates: Similarly, organozinc reagents can be synthesized from this compound by treatment with zinc metal. wikipedia.orgsigmaaldrich.com The direct reaction can sometimes be sluggish, and the use of activated zinc, such as Rieke® Zinc, is often preferred to enhance reactivity. sigmaaldrich.com This highly reactive form of zinc can react directly with alkyl bromides, tolerating a variety of sensitive functional groups. sigmaaldrich.com

An alternative and often more convenient method is the Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of a carbonyl substrate. wikipedia.org This approach is advantageous as organozinc reagents exhibit greater tolerance to moisture compared to their Grignard counterparts. wikipedia.org

Further reaction of diorganozinc compounds (R₂Zn) with alkali metals can lead to the formation of organozincates, such as triorganozincates ([R₃Zn]M) and tetraorganozincates ([R₄Zn]M₂), which are even more reactive nucleophilic species. wikipedia.org

| Organometallic Reagent | General Formation Method | Reactants | Solvent |

| Grignard Reagent | Oxidative insertion of Mg | This compound, Mg turnings | Anhydrous Diethyl Ether or THF |

| Organozinc Reagent | Oxidative insertion of Zn | This compound, Activated Zn (e.g., Rieke® Zinc) | THF |

| Organozincate | Reaction with alkali metal | Diorganozinc compound, Alkali Metal (e.g., K, Li) | Ether or THF |

Oxidative and Reductive Transformations of this compound

The bromomethyl group is susceptible to both oxidation to introduce carbonyl or carboxyl functionalities and reduction to the corresponding methyl group.

Oxidation of the Bromomethyl Group to Carboxyl or Carbonyl Derivatives

The oxidation of the bromomethyl moiety provides a direct route to valuable 4-methyloxazole-5-carbaldehyde and 4-methyloxazole-5-carboxylic acid derivatives.

Oxidation to Carbonyl Derivatives (Aldehydes): Standard methods for converting benzylic-type halides to aldehydes can be applied. The Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, is a common choice. Another approach is the Sommelet reaction, where the bromide is first converted to a hexaminium salt, followed by hydrolysis to yield the aldehyde.

Oxidation to Carboxyl Derivatives: Stronger oxidizing agents are required to convert the bromomethyl group directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or nitric acid can achieve this transformation. Alternatively, a two-step process involving hydrolysis of the bromide to the alcohol, followed by oxidation, can also yield the carboxylic acid. The synthesis of related oxazole-5-carboxylic acids has been documented, confirming the viability of such products. chemicalbook.com

Reductive Debromination of the Bromomethyl Group

The removal of the bromine atom to generate 4,5-dimethyloxazole (B1362471) can be accomplished through several reductive methods. Catalytic hydrogenation, employing a palladium on carbon catalyst (Pd/C) with hydrogen gas, is a standard and effective procedure. Another common method involves the use of hydride reagents, such as sodium borohydride, often in the presence of a catalyst. Photoredox catalysis using Hantzsch esters as electron and proton donors has also emerged as a powerful method for the reductive dehalogenation of alkyl halides under mild conditions. wikipedia.org

Cycloaddition and Annulation Reactions of the Oxazole Core in the Presence of the Bromomethyl Substituent

The oxazole ring possesses a diene system and can participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form highly substituted pyridine (B92270) derivatives after a subsequent elimination step. researchgate.net The reactivity of the oxazole diene is highly dependent on the electronic nature of its substituents.

The oxazole ring itself is considered electron-deficient. nih.gov Its participation in Diels-Alder reactions is generally facilitated by electron-donating groups on the ring, which raise the energy of the highest occupied molecular orbital (HOMO). The C4-methyl group on this compound is a weak electron-donating group. However, the C5-bromomethyl group is electron-withdrawing, which lowers the HOMO energy and thus deactivates the oxazole ring towards reaction with typical electron-deficient dienophiles.

Consequently, Diels-Alder reactions involving this compound are expected to be challenging and likely require harsh conditions or activation. One strategy to overcome this low reactivity is the use of Lewis acids. nih.govresearchgate.net A Lewis acid can coordinate to the oxazole nitrogen atom, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the diene, thereby decreasing the HOMO-LUMO energy gap with the dienophile and facilitating the cycloaddition. nih.gov

Reactivity at Other Oxazole Ring Positions (C2, C4) and its Influence by C5-Bromomethyl and C4-Methyl Substituents

The different positions of the oxazole ring exhibit distinct reactivities, which are modulated by the existing substituents.

Reactivity at the C2 Position: In oxazoles, the proton at the C2 position is the most acidic. tandfonline.com This makes the C2 position the primary site for deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a C2-lithio species. pitt.edu This intermediate is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at this position. The presence of the electron-withdrawing bromomethyl group at C5 would be expected to further increase the acidity of the C2 proton, reinforcing its position as the most reactive site for metalation. Research on related systems has shown that protecting the C2 position with a bulky group, like a triisopropylsilyl (TIPS) group, allows for subsequent functionalization at other positions, such as C5. sci-hub.se

Reactivity at the C4 Position: The C4 position in the title compound is occupied by a methyl group, which blocks this site from direct functionalization reactions like lithiation or electrophilic attack. The primary influence of the C4-methyl group is electronic; as an electron-donating group, it slightly activates the ring.

Role of 5 Bromomethyl 4 Methyloxazole As a Versatile Synthetic Building Block

Precursor for Architecturally Complex Heterocyclic Systems

The inherent reactivity of the bromomethyl group in 5-(Bromomethyl)-4-methyloxazole makes it an excellent electrophilic partner in reactions designed to build larger, more intricate heterocyclic frameworks. This building block serves as a linchpin in connecting the stable 4-methyloxazole (B41796) core to other cyclic systems.

Construction of Fused Oxazole (B20620) Ring Systems

The strategic placement of the bromomethyl group adjacent to the C4-methyl group on the oxazole ring allows for annulation reactions, leading to the formation of fused bicyclic systems. While direct examples involving this compound are specific, the principle is well-established in heterocyclic chemistry. For instance, analogous structures like 5-amino-3-methylisoxazole (B44965) can react with 1,3-dicarbonyl compounds to form fused dihydroisoxazolo[5,4-b]pyridines. frontiersin.org This type of cyclocondensation reaction, where the bromomethyl group would first be converted to a more suitable functional group, illustrates a pathway toward creating novel fused heterocycles, such as oxazolo[5,4-b]pyridines, which are of interest in materials science and medicinal chemistry. The synthesis of such fused systems often involves multi-step sequences where the bromomethyl moiety is used to introduce a side chain that subsequently participates in a ring-closing reaction.

Synthesis of Multi-Heterocyclic Compounds Incorporating the Oxazole Moiety

A more direct and widely applied use of this compound is in the synthesis of multi-heterocyclic compounds, where two or more distinct heterocyclic rings are linked together. The bromomethyl group serves as an ideal electrophilic linker, readily reacting with nucleophilic sites on other heterocycles. For example, it can alkylate nitrogen atoms in imidazoles, pyrazoles, or triazoles, or sulfur atoms in thiazoles or thiophenes, to create biheterocyclic structures connected by a methylene (B1212753) bridge. nih.govnih.gov This strategy is a cornerstone of diversity-oriented synthesis, enabling the creation of molecules with distinct domains that can interact with multiple biological targets or serve different functions within a single molecule. The synthesis of thiazole-linked triazoles, for instance, has been achieved by reacting a thioamide with a phenacyl bromide, a mechanistically similar transformation to the reactions of this compound. nih.gov

Intermediate in the Development of Chemical Probes and Ligands for Research Applications

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The 4-methyloxazole scaffold, introduced via this compound, can serve as a core component of such probes. Its utility lies in its ability to be systematically modified to achieve potent and selective binding to a target protein. The bromomethyl handle allows for the straightforward attachment of various functionalities, including reporter tags (like fluorophores), reactive groups for covalent labeling, or different pharmacophoric elements to optimize binding affinity and selectivity.

For instance, the development of polarity-based fluorescent probes often relies on a core scaffold that can be systematically derivatized to fine-tune its photophysical properties. rsc.org While not directly citing this compound, the principles of probe development highlight the importance of having a versatile chemical handle, a role the bromomethyl group perfectly fulfills. By reacting it with different nucleophiles, researchers can append moieties that alter the probe's interaction with its local environment, leading to a detectable change in a property like fluorescence. Similarly, the synthesis of ligands for biological targets, such as G-protein-coupled receptors or enzymes, often involves exploring the chemical space around a central scaffold to identify key binding interactions. tsijournals.com

Design Strategies for Bioactive Oxazole Frameworks Utilizing this compound as a Precursor

In drug discovery, the ability to rapidly generate and test a multitude of related compounds is critical. This compound is an exemplary starting material for such programs due to the ease with which its reactive handle can be diversified.

Scaffold Modification and Derivatization Approaches for Diverse Chemical Libraries

The concept of a "scaffold" is central to modern medicinal chemistry, representing the core structure of a class of compounds. lifechemicals.com this compound, or its precursor 5-(hydroxymethyl)-4-methyloxazole, is an ideal scaffold for building chemical libraries. Research has demonstrated that a 5-(hydroxymethyl)oxazole scaffold can be attached to a solid support and its hydroxyl group can be converted to a bromide. nih.gov This bromide is then displaced by a variety of nucleophiles, such as thiols to form thioethers or azide (B81097) followed by reduction and acylation to generate a diverse set of amides. nih.gov This solid-phase synthesis approach allows for the rapid, parallel creation of hundreds or thousands of distinct compounds, each featuring the core oxazole but differing in the side chain attached at the C5-methyl position. This method is highly efficient for exploring the chemical space around the oxazole core to identify novel bioactive agents.

Table 1: Exemplary Derivatization Reactions from a 5-(Halomethyl)oxazole Scaffold

| Starting Material | Reagent(s) | Product Type |

| 5-(Bromomethyl)oxazole Derivative | Alkyl/Aryl Thiols | Thioether |

| 5-(Bromomethyl)oxazole Derivative | Sodium Azide, then Reduction, then Acyl Chloride | Carboxamide |

| 5-(Bromomethyl)oxazole Derivative | Sodium Azide, then Reduction, then Sulfonyl Chloride | Sulfonamide |

| 5-(Hydroxymethyl)oxazole Derivative | Substituted Phenols (Mitsunobu reaction) | Aryl Ether |

This table illustrates common synthetic transformations used to diversify scaffolds similar to this compound, as described in solid-phase synthesis strategies. nih.gov

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design and Mechanistic Insights

Structure-Activity Relationship (SAR) studies are the systematic investigation of how a molecule's chemical structure correlates with its biological activity. The goal is to understand which parts of the molecule are essential for its function and how modifications affect its potency and selectivity. The 4-methyloxazole framework, introduced via precursors like this compound, is frequently the subject of such studies. conicet.gov.arnih.gov

In a typical SAR campaign, a library of analogs is synthesized by modifying a lead compound at specific positions. For a series derived from this compound, this would involve creating a range of compounds where the bromine has been substituted by different chemical groups. These analogs are then tested in a biological assay to measure their activity (e.g., as an enzyme inhibitor or an antibacterial agent).

For example, SAR studies on the oxadiazole class of antibacterials revealed that hydrophobic substituents, particularly halogens, were well-tolerated on appended aromatic rings, while hydrogen-bond-donating groups often decreased activity against S. aureus. conicet.gov.ar Although focused on oxadiazoles, this study exemplifies the SAR process. A similar investigation using a 4-methyloxazole core would analyze how varying the group attached to the C5-methylene linker impacts antibacterial efficacy.

Table 2: Hypothetical SAR Data for a 4-Methyloxazole Series

| Compound | R-Group (at C5-methylene) | Biological Activity (MIC, µg/mL) |

| A | -O-Phenyl | 16 |

| B | -S-Phenyl | 8 |

| C | -NH-CO-Phenyl | >32 |

| D | -S-(4-Chlorophenyl) | 4 |

This table represents a hypothetical SAR study based on principles from real studies on heterocyclic antibiotics. conicet.gov.aresisresearch.org It illustrates how changing the "R-group," which would be introduced via displacement of the bromide from this compound, can significantly alter biological activity. The data shows that a thioether linkage (B) is better than an ether (A), and adding an electron-withdrawing chlorine atom (D) further improves potency.

These studies provide critical insights into the molecular interactions between the compound and its biological target, guiding the rational design of more potent and selective next-generation therapeutic agents. researchgate.netdundee.ac.uk

Application of Computational Chemistry in Predictive Molecular Design and Conformational Analysis

Computational chemistry serves as a powerful tool for predicting the molecular properties and reactivity of compounds like this compound, guiding synthetic efforts and the design of novel molecules. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of computational analysis of substituted oxazoles can be applied to understand its behavior.

Predictive Molecular Design: Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of oxazole derivatives. hilarispublisher.com For this compound, these calculations can elucidate the electron distribution within the molecule. The electron-withdrawing nature of the bromine atom significantly polarizes the C-Br bond in the bromomethyl group, rendering the carbon atom highly electrophilic and thus susceptible to nucleophilic attack. Molecular electrostatic potential (MEP) maps, a common output of computational studies, would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the reactive sites.

Conformational Analysis: The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the bromomethyl group to the oxazole ring. Computational methods can be employed to determine the preferred spatial orientation of this group. By calculating the potential energy surface as a function of the dihedral angle, the most stable conformers can be identified. This information is vital for understanding how the molecule might interact with other reagents or biological targets, as the conformation can significantly impact its activity. While detailed conformational analyses of 4,5-disubstituted oxazoles are complex, such studies on related structures indicate that the rotational barrier is generally low, allowing for dynamic behavior in solution. sigmaaldrich.com

Applications in Agrochemical and Advanced Materials Science Research (focused on synthetic utility)

The synthetic utility of this compound is rooted in the high reactivity of the bromomethyl group, which serves as a versatile handle for introducing the 4-methyloxazole moiety into larger molecules. This has potential applications in both agrochemical and materials science research.

Applications in Agrochemical Research: The oxazole scaffold is a key component in a number of biologically active compounds, including some with applications in crop protection. nih.gov While specific agrochemicals derived directly from this compound are not widely reported, its utility lies in its potential as a key intermediate. The bromomethyl group can readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.

For instance, reaction with a biologically active amine could lead to a novel agrochemical candidate. The general scheme for such a synthesis would involve the displacement of the bromide ion by the nucleophilic nitrogen of the amine. This straightforward synthetic route allows for the rapid generation of diverse structures for biological screening.

Table 1: Potential Synthetic Transformations of this compound for Agrochemical Scaffolds

| Reactant Class | Functional Group | Resulting Linkage | Potential Agrochemical Moiety |

| Amines | R-NH₂ | -CH₂-NH-R | Substituted aminomethyl oxazoles |

| Alcohols | R-OH | -CH₂-O-R | Alkoxymethyl oxazoles |

| Thiols | R-SH | -CH₂-S-R | Thioalkoxymethyl oxazoles |

| Carboxylates | R-COO⁻ | -CH₂-O-CO-R | Acyloxymethyl oxazoles |

Applications in Advanced Materials Science Research: In materials science, functionalized heterocyclic compounds are used as monomers for the synthesis of polymers with specific electronic, optical, or thermal properties. The this compound molecule can be utilized as a monomer or a precursor to a monomer for creating functional polymers.

The bromomethyl group can be converted to other functional groups suitable for polymerization. For example, it can be transformed into a vinyl or an acrylic group, which can then undergo polymerization to form a polymer with pendant 4-methyloxazole units. These heterocyclic pendants can influence the polymer's properties, such as its thermal stability, solubility, and ability to coordinate with metal ions.

Another application in materials science is the synthesis of functional dyes or liquid crystals. The oxazole ring is a component of some fluorescent compounds. By using the reactivity of the bromomethyl group to attach chromophoric or mesogenic units, novel materials with specific optical or liquid crystalline properties could be designed.

Table 2: Potential Synthetic Utility of this compound in Materials Science

| Application Area | Synthetic Strategy | Resulting Material Class | Potential Properties |

| Functional Polymers | Conversion to polymerizable group (e.g., vinyl, acrylate) followed by polymerization | Polymers with pendant oxazole groups | Modified thermal stability, solubility, metal coordination |

| Fluorescent Dyes | Attachment of a chromophore via nucleophilic substitution | Functionalized oxazole dyes | Specific fluorescence emission spectra |

| Liquid Crystals | Incorporation of mesogenic units | Oxazole-containing liquid crystals | Specific phase transition temperatures and mesophases |

Emerging Trends and Future Research Directions in 5 Bromomethyl 4 Methyloxazole Chemistry

Development of Novel and Highly Efficient Synthetic Routes to the Compound

The development of novel and highly efficient synthetic routes to 5-(bromomethyl)-4-methyloxazole and related oxazole (B20620) structures is a key focus of current research. Traditional methods for the synthesis of the core oxazole ring often involve multi-step procedures with harsh reaction conditions and limited substrate scope. Consequently, there is a significant drive towards creating more streamlined and sustainable synthetic strategies.

One promising approach involves the [3+2] cycloaddition reaction of isocyanides and acid chlorides, which offers a mild and efficient pathway to 4,5-disubstituted oxazoles. dntb.gov.ua This method allows for the direct construction of the oxazole ring in a single step, often with high regioselectivity. dntb.gov.ua Researchers are also exploring the use of alternative starting materials and catalysts to further improve the efficiency and applicability of this reaction. For example, the use of palladium catalysts in Suzuki cross-coupling reactions has been shown to be effective for the regioselective synthesis of aryl-substituted oxazoles. nih.govnih.gov

Another area of active investigation is the development of one-pot synthesis procedures that combine multiple reaction steps into a single operation. This approach not only saves time and resources but also minimizes the generation of waste. For instance, a method for preparing 4-methyl-5-ethoxy oxazole involves a one-pot hydrolysis, decarboxylation, and neutralization sequence, demonstrating the potential for simplifying complex synthetic pathways. patsnap.comgoogle.com

Furthermore, there is a growing interest in the use of more environmentally friendly reaction conditions, such as the use of water as a solvent and visible-light-mediated catalysis. rsc.org These "green chemistry" approaches aim to reduce the environmental impact of chemical synthesis while maintaining high levels of efficiency and selectivity. The development of such methods for the synthesis of this compound would represent a significant advancement in the field.

The table below summarizes some of the emerging synthetic routes being explored for oxazole derivatives.

| Synthetic Strategy | Key Features | Potential Advantages |

| [3+2] Cycloaddition | Mild reaction conditions, high regioselectivity | Single-step synthesis, broad substrate scope |

| Palladium-Catalyzed Cross-Coupling | Regioselective C-C bond formation | Access to diverse aryl-substituted oxazoles |

| One-Pot Procedures | Multiple reaction steps in a single operation | Reduced reaction time, less waste generation |

| Green Chemistry Approaches | Use of environmentally benign solvents and catalysts | Sustainable and eco-friendly synthesis |

Exploration of New Reactivity Patterns and Stereoselective/Regioselective Transformations

Beyond the synthesis of the this compound core, researchers are keenly interested in exploring its reactivity to forge new chemical bonds and construct more complex molecular architectures. The bromine atom at the 5-methyl position serves as a versatile handle for a wide array of chemical transformations, making it a valuable building block in organic synthesis.

A significant area of focus is the regioselective functionalization of the oxazole ring. dntb.gov.ua The ability to selectively introduce substituents at specific positions is crucial for controlling the properties and biological activity of the resulting molecules. For instance, methods for the regioselective C-4 bromination of oxazoles have been developed, providing a gateway to a variety of 4,5-disubstituted oxazoles. dntb.gov.ua Similarly, palladium-catalyzed Suzuki cross-coupling reactions have been successfully employed for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, a strategy that could be adapted for oxazole systems. nih.govnih.govd-nb.info

The development of stereoselective transformations is another critical frontier. Many biologically active molecules are chiral, and their therapeutic efficacy often depends on a specific three-dimensional arrangement of atoms. While research on stereoselective reactions involving this compound is still in its early stages, the principles established in other heterocyclic systems offer a roadmap for future investigations. The use of chiral catalysts and auxiliaries, for example, could enable the enantioselective synthesis of complex molecules derived from this oxazole scaffold.

Furthermore, the exploration of novel reactivity patterns is leading to the discovery of unexpected and valuable chemical transformations. For example, visible-light-mediated reactions are emerging as a powerful tool for promoting unique chemical reactivity under mild conditions. rsc.org The application of such methods to this compound could unveil new pathways for its functionalization and diversification.

The following table highlights some of the key reactivity patterns and transformations being explored for oxazole derivatives.

| Transformation Type | Description | Significance |

| Regioselective Functionalization | Selective introduction of substituents at specific positions on the oxazole ring. | Control over molecular properties and biological activity. |

| Stereoselective Synthesis | Synthesis of specific stereoisomers of chiral molecules. | Crucial for developing effective and safe therapeutic agents. |

| Novel Reactivity Patterns | Discovery of new chemical reactions and transformations. | Expansion of the synthetic toolbox for creating complex molecules. |

Integration of this compound in Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound and its derivatives into automated synthesis and high-throughput experimentation (HTE) platforms represents a significant leap forward in the efficiency and scale of chemical research. These advanced technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties.

Automated synthesis platforms, often referred to as "synthesis robots," can perform a series of chemical reactions in a pre-programmed sequence, minimizing manual intervention and human error. This allows for the systematic exploration of a wide range of reaction conditions and starting materials, leading to the rapid optimization of synthetic routes. The modular nature of many synthetic routes to oxazoles makes them well-suited for adaptation to automated platforms. For example, a multi-step synthesis of a complex molecule could be broken down into a series of automated steps, starting from a simple precursor like this compound.

High-throughput screening (HTS) is a powerful technique used to test a large number of compounds for a specific biological activity or chemical property. hebmu.edu.cn In the context of drug discovery, HTS can be used to identify "hits" from a large chemical library that can then be further developed into lead compounds. nih.gov The availability of diverse libraries of compounds derived from this compound would be highly valuable for HTS campaigns targeting a wide range of biological targets. mdpi.comnih.govchapman.edu

The combination of automated synthesis and HTE creates a powerful feedback loop for discovery. Automated platforms can be used to generate large and diverse libraries of compounds, which are then screened using HTS. The data from the screening can then be used to inform the design of the next generation of compounds to be synthesized, leading to a rapid and iterative process of optimization. This approach has the potential to dramatically accelerate the discovery of new drugs, materials, and other valuable chemical entities.

The table below outlines the key aspects of integrating this compound into automated synthesis and HTE platforms.

| Technology | Role in Research | Benefits for this compound Chemistry |

| Automated Synthesis | Rapid and systematic synthesis of compound libraries. | Efficient optimization of synthetic routes and exploration of chemical space. |

| High-Throughput Experimentation (HTE) | Rapid screening of large numbers of compounds for desired properties. | Accelerated discovery of new molecules with valuable biological or material properties. |

| Integrated Platforms | Combination of automated synthesis and HTE for iterative discovery. | Powerful feedback loop for the rapid design and optimization of novel compounds. |

Advanced Spectroscopic and Analytical Techniques for In-Depth Structural and Mechanistic Elucidation (as a methodological focus)

The comprehensive characterization of chemical compounds and the elucidation of reaction mechanisms are fundamental to advancing chemical science. In the study of this compound and its derivatives, a suite of advanced spectroscopic and analytical techniques plays a pivotal role. These methods provide detailed information about molecular structure, connectivity, and the intricate steps involved in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for determining the structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the chemical environment of each atom in a molecule, allowing for the unambiguous assignment of its structure. For instance, in the characterization of novel oxazole derivatives, NMR spectroscopy is used to confirm the connectivity of atoms and the regiochemistry of reactions. nih.gov Detailed analysis of NMR data, including chemical shifts and coupling constants, can also provide insights into the conformation and stereochemistry of molecules. nih.gov

Mass Spectrometry (MS) is another critical technique for the analysis of chemical compounds. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can be used to determine its elemental composition. nih.gov This information is invaluable for confirming the identity of a newly synthesized compound. Mass spectrometry is also used to study reaction mechanisms by detecting and identifying reaction intermediates and byproducts.

X-ray Crystallography provides the ultimate proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. umt.eduresearchgate.net A single-crystal X-ray diffraction experiment can provide a three-dimensional model of a molecule, revealing bond lengths, bond angles, and intermolecular interactions. researchgate.net This level of detail is essential for understanding the subtle structural features that can influence the properties and reactivity of a molecule.

Computational Chemistry has emerged as a powerful complement to experimental techniques. Density functional theory (DFT) calculations, for example, can be used to predict the structures, energies, and spectroscopic properties of molecules. dntb.gov.ua These calculations can help to rationalize experimental observations and to guide the design of new experiments. For instance, DFT can be used to predict the most likely products of a reaction or to explore the transition states of a reaction mechanism.

The table below summarizes the key spectroscopic and analytical techniques used in the study of this compound and its derivatives.

| Technique | Information Provided | Application in Oxazole Chemistry |

| Nuclear Magnetic Resonance (NMR) | Molecular structure, connectivity, conformation | Structure elucidation, stereochemical assignment, mechanistic studies |

| Mass Spectrometry (MS) | Elemental composition, molecular weight | Compound identification, reaction monitoring, mechanistic studies |

| X-ray Crystallography | Three-dimensional molecular structure | Unambiguous structure determination, analysis of intermolecular interactions |

| Computational Chemistry (DFT) | Predicted structures, energies, spectroscopic properties | Rationalization of experimental results, prediction of reactivity, mechanistic exploration |

常见问题

Q. What are the common synthetic routes for 5-(Bromomethyl)-4-methyloxazole, and how are they optimized for yield and purity?

The synthesis of this compound often involves cyclization reactions under controlled conditions. For example, the Bischler-Napieralski reaction has been adapted to generate oxazole derivatives from precursors like tyrosine or m-tyrosine, with bromomethylation introduced via electrophilic substitution or halogenation steps . Optimization includes adjusting reaction temperature (e.g., 70–80°C for cyclization) and stoichiometric ratios of brominating agents (e.g., PBr₃ or NBS) to minimize byproducts. Purification via column chromatography or recrystallization from ethanol/water mixtures is critical for achieving >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are primary tools. HRMS (EI, 70 eV) provides exact mass confirmation (e.g., calculated vs. experimental values for C₆H₇BrN₂O: 217.97 vs. 217.96 ). ¹H NMR in CDCl₃ resolves key signals: the bromomethyl (-CH₂Br) proton at δ 4.3–4.5 ppm and oxazole ring protons at δ 7.1–7.3 ppm. FT-IR identifies C-Br stretching at ~550–600 cm⁻¹ and oxazole C=N at 1650 cm⁻¹ .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) enhance understanding of this compound’s reactivity?

Density functional theory (DFT) calculations predict electrophilic reactivity at the bromomethyl group, with Fukui function analysis identifying it as the most susceptible site for nucleophilic substitution . Molecular dynamics (MD) simulations in solvent models (e.g., water or DMSO) reveal conformational stability and solvation effects on reaction kinetics. These methods are validated against experimental data, such as Hammett substituent constants in cross-coupling reactions .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

Discrepancies in melting points (e.g., 72°C vs. 82.5–85°C for structurally similar bromomethyl-oxazoles ) may arise from polymorphism, purity, or measurement protocols. Researchers should:

Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition studies?

The compound’s bromomethyl group enables covalent inhibition via alkylation of catalytic residues. For example, in monoacylglycerol lipase (MGL) studies, activity assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate) quantify inhibition kinetics (IC₅₀). Mass spectrometry confirms covalent modification of serine residues (e.g., Ser¹²⁹ in hMGL ). Dose-response curves and molecular docking (AutoDock Vina) validate binding modes .

Q. How does steric hindrance influence the reactivity of this compound in cross-coupling reactions?

Steric effects from the 4-methyl group can slow Suzuki-Miyaura couplings. Studies show that substituting Pd(PPh₃)₄ with bulky ligands (e.g., XPhos) improves yields by reducing undesired β-hydride elimination. For example, coupling with arylboronic acids achieves 60–75% yield under microwave irradiation (100°C, 1 h) compared to 40% under conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。